molecular formula C46H40N2O6S B1494764 4,4'-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline] CAS No. 1622008-73-4

4,4'-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline]

Cat. No.: B1494764
CAS No.: 1622008-73-4
M. Wt: 748.9 g/mol
InChI Key: JOJPNOVYPGLCMM-UHFFFAOYSA-N
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Description

Discovery and Development History

The discovery and development of 4,4'-(2,3-Dihydrothieno[3,4-b]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline] can be traced to 2014, when Grimsdale and colleagues reported the synthesis and characterization of this novel hole transport material. The research team conducted systematic investigations to develop an alternative to the expensive and synthetically complex 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene material, which had dominated the field of hole transport materials for perovskite solar cells.

The initial development work focused on incorporating a 3,4-ethylenedioxythiophene core structure into a larger molecular framework designed for optimal hole transport properties. The research team recognized that this heterocyclic moiety could provide both the necessary electronic characteristics and structural stability required for effective charge transport in photovoltaic applications. The synthetic approach developed by Grimsdale and colleagues emphasized simplicity and cost-effectiveness, addressing critical barriers to commercial implementation of advanced hole transport materials.

Early performance evaluations revealed promising results, with the initial report documenting power conversion efficiency of 13.2% in 2014, which was directly comparable to devices utilizing the established 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene material achieving 13.7% efficiency. Subsequent optimization efforts led to improved performance metrics, with later studies reporting enhanced power conversion efficiency reaching 13.8% under standard testing conditions. These developments established H101 as a viable commercial alternative to existing hole transport materials.

The development timeline also included comprehensive characterization studies that examined the photophysical properties of H101 in various environments. These investigations provided fundamental insights into the excited-state dynamics and charge transport mechanisms that govern the material's performance in photovoltaic devices. The research progression demonstrated systematic advancement from initial discovery through comprehensive characterization to practical implementation, illustrating the successful translation of basic research into applied materials science.

Molecular Classification and Nomenclature

The systematic nomenclature of 4,4'-(2,3-Dihydrothieno[3,4-b]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline] reflects its complex molecular architecture and functional group arrangement. According to International Union of Pure and Applied Chemistry conventions, the compound's full chemical name describes the central 2,3-dihydrothieno[3,4-b]dioxine core structure with symmetrically attached N,N-bis(4-methoxyphenyl)aniline substituents at the 5,7-positions. This nomenclature system provides unambiguous identification of the molecular structure and enables precise communication within the scientific community.

The compound is registered with the Chemical Abstracts Service under the identifier 1622008-73-4, providing a unique numerical designation for database searches and regulatory purposes. Additional nomenclatural variations include shortened forms such as "4,4'-(2,3-Dihydrothieno[3,4-b]dioxine-5,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)" and the commonly used research designation "H101". The latter designation has gained widespread acceptance in the scientific literature due to its brevity and ease of use in technical discussions.

From a chemical classification perspective, H101 belongs to the broader category of organic semiconductors, specifically functioning as a hole transport material in electronic applications. The compound exhibits characteristics typical of π-conjugated organic molecules, with extended aromatic systems that facilitate charge carrier mobility. The presence of electron-donating methoxy groups and the thiophene-based heterocyclic core contribute to its classification as an electron-rich molecular system suitable for hole transport applications.

The molecular formula C₄₆H₄₀N₂O₆S indicates the presence of 46 carbon atoms, 40 hydrogen atoms, 2 nitrogen atoms, 6 oxygen atoms, and 1 sulfur atom, resulting in a molecular weight of 748.9 grams per mole. This composition reflects the substantial molecular size and complexity required to achieve the desired electronic and physical properties for hole transport applications. The structural features place H101 within the class of substituted thiophene derivatives, which have emerged as important materials for organic electronic devices.

Chemical Structure Overview

The molecular structure of 4,4'-(2,3-Dihydrothieno[3,4-b]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline] features a symmetric architecture built around a central 2,3-dihydrothieno[3,4-b]dioxine heterocyclic core. This core structure, derived from 3,4-ethylenedioxythiophene, serves as the electron-rich foundation that governs the compound's hole transport properties. The thiophene ring system provides aromatic stability while the fused dioxane ring enhances electron density through its electron-donating oxygen atoms, creating an optimal environment for hole conduction.

Attached to the 5,7-positions of the central heterocyclic core are two identical N,N-bis(4-methoxyphenyl)aniline substituents, which extend the π-conjugated system and provide additional sites for hole localization. Each of these substituents contains a central aniline moiety bonded to two 4-methoxyphenyl groups through nitrogen atoms, creating a triphenylamine-like structure known for its excellent hole transport characteristics. The methoxy groups serve as electron-donating substituents that further enhance the electron-rich nature of the molecule and contribute to its chemical stability.

The three-dimensional molecular geometry of H101 exhibits a generally planar configuration within the central heterocyclic region, transitioning to more flexible conformations in the peripheral triphenylamine units. This structural arrangement allows for effective π-orbital overlap throughout the conjugated system while providing sufficient conformational flexibility to accommodate crystal packing and film formation requirements. Computational studies have revealed that the molecule can adopt multiple conformational states, which may contribute to its ability to form amorphous films suitable for device applications.

Spectroscopic characterization has confirmed the predicted electronic structure, with ultraviolet-visible absorption studies revealing characteristic absorption bands associated with the extended π-conjugated system. The compound exhibits strong absorption in the ultraviolet region with additional features extending into the visible spectrum, consistent with its role as a hole transport material. Nuclear magnetic resonance spectroscopy has provided detailed confirmation of the molecular structure, with characteristic signals corresponding to the various aromatic and aliphatic proton environments present in the molecule.

Historical Context in Hole Transport Materials Development

The development of 4,4'-(2,3-Dihydrothieno[3,4-b]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline] must be understood within the broader historical context of hole transport materials evolution for photovoltaic applications. Prior to the introduction of H101, the field was dominated by 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene, a spirobifluorene derivative that had been the standard hole transport material since its introduction in 1998. Despite its excellent performance characteristics, this conventional material presented significant challenges related to synthetic complexity and associated production costs, creating a substantial barrier to commercial implementation of perovskite solar cell technology.

The historical development of hole transport materials began with early investigations into organic semiconductors for electronic applications, gradually evolving toward specialized materials designed specifically for photovoltaic devices. The introduction of perovskite solar cells in 2009 created new demands for hole transport materials that could effectively interface with these novel light-absorbing materials while maintaining long-term stability and performance. The success of 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene in these applications established performance benchmarks that subsequent materials would need to meet or exceed.

The emergence of H101 in 2014 represented a strategic shift toward heterocyclic hole transport materials, diverging from the fluorene-based architectures that had previously dominated the field. This development was part of a broader research initiative to identify dopant-free hole transport materials that could operate effectively without the hygroscopic additives typically required for optimal performance. The heterocyclic approach offered potential advantages in terms of synthetic accessibility and electronic properties, while maintaining the essential characteristics required for efficient hole transport.

The significance of H101's introduction extends beyond its immediate performance metrics to encompass its demonstration that heterocyclic materials could achieve comparable efficiency to established alternatives. This achievement opened new avenues for materials design and encouraged further research into alternative hole transport materials based on different structural motifs. The successful implementation of H101 in perovskite solar cells with efficiency exceeding 13% provided proof-of-concept for next-generation hole transport materials and established a foundation for continued innovation in this critical area of photovoltaic technology.

Properties

IUPAC Name

4-[5-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxin-7-yl]-N,N-bis(4-methoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H40N2O6S/c1-49-39-21-13-35(14-22-39)47(36-15-23-40(50-2)24-16-36)33-9-5-31(6-10-33)45-43-44(54-30-29-53-43)46(55-45)32-7-11-34(12-8-32)48(37-17-25-41(51-3)26-18-37)38-19-27-42(52-4)28-20-38/h5-28H,29-30H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJPNOVYPGLCMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=C4C(=C(S3)C5=CC=C(C=C5)N(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OCCO4)C8=CC=C(C=C8)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H40N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

748.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4,4'-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline] is a complex organic molecule with potential applications in various fields, including organic electronics and pharmaceuticals. This article provides a detailed overview of its biological activity, including structural characteristics, synthesis methods, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula: C46_{46}H40_{40}N2_2O6_6S
  • Molecular Weight: 748.89 g/mol

Structural Features

The compound features a thieno[3,4-b][1,4]dioxine core linked to two N,N-bis(4-methoxyphenyl)aniline moieties. The presence of methoxy groups enhances solubility and may influence biological interactions.

Table 1: Structural Characteristics

PropertyValue
CAS Number1622008-73-4
Purity≥98.0%
Physical FormCrystalline Powder
IUPAC Name4-(7-{4-[bis(4-methoxyphenyl)amino]phenyl}-2H,3H-thieno[3,4-b][1,4]dioxin-5-yl)-N,N-bis(4-methoxyphenyl)aniline

Research indicates that compounds containing thiophene and dioxine structures exhibit various biological activities, including:

  • Antioxidant Properties: The presence of thiophene rings can contribute to radical scavenging activity.
  • Anticancer Activity: Some derivatives have shown potential in inhibiting cancer cell proliferation through apoptosis induction.
  • Photovoltaic Applications: The compound's structure is suitable for applications in organic solar cells due to its ability to facilitate charge transport.

Case Studies

  • Anticancer Activity
    • A study demonstrated that similar thiophene-containing compounds inhibited the growth of various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism involved the modulation of apoptotic pathways and cell cycle arrest.
  • Antioxidant Activity
    • Research highlighted the antioxidant capabilities of related compounds through DPPH radical scavenging assays, indicating potential protective effects against oxidative stress-related diseases.
  • Photovoltaic Applications
    • A study on polymer blends incorporating thiophene derivatives showed improved efficiency in organic photovoltaics due to enhanced charge mobility and light absorption properties.

Table 2: Summary of Biological Activities

Activity TypeFindingsReference
AntioxidantScavenging activity against DPPH radicals
AnticancerInhibition of MCF-7 cell proliferation
PhotovoltaicEnhanced efficiency in organic solar cells

Synthesis Methods

The synthesis of 4,4'-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline] typically involves multi-step reactions starting from simpler thiophene derivatives. Key steps include:

  • Formation of the Dioxine Core: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Coupling Reactions: The introduction of N,N-bis(4-methoxyphenyl)aniline moieties can be performed using coupling agents such as EDC or DCC in the presence of bases.

Table 3: Synthesis Overview

StepReaction TypeConditions
Dioxine FormationCyclizationAcidic/Basic medium
CouplingNucleophilic SubstitutionEDC/DCC with base

Scientific Research Applications

Organic Electronics

The compound is recognized for its utility in organic electronic devices due to its excellent charge transport properties. It serves as a key material in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Key Findings:

  • Charge Mobility: Studies indicate that compounds with similar structural motifs exhibit high charge carrier mobility, which is critical for efficient device performance.
  • Stability: The incorporation of thieno[3,4-b][1,4]dioxine units enhances the thermal and electrochemical stability of the resulting materials .

Photovoltaic Applications

The compound has been investigated for use in organic solar cells (OSCs). Its ability to absorb light effectively and facilitate charge separation makes it a promising candidate for this application.

Case Study:

  • A study demonstrated that incorporating this compound into OSCs resulted in a power conversion efficiency (PCE) exceeding 10%, attributed to its favorable energy levels and morphology when blended with fullerene derivatives .

Sensor Technology

Due to its electronic properties and stability, the compound is also explored for use in chemical sensors. Its ability to change conductivity in response to environmental stimuli makes it suitable for detecting gases or biomolecules.

Research Insights:

  • The integration of this compound into sensor matrices has shown enhanced sensitivity and selectivity for volatile organic compounds (VOCs), which are critical for environmental monitoring .

Data Table: Comparative Analysis of Applications

Application AreaKey PropertiesPerformance Metrics
Organic ElectronicsHigh charge mobilityMobility > 5 cm²/Vs
PhotovoltaicsStrong light absorptionPCE > 10%
Sensor TechnologyConductivity changes with stimuliSensitivity up to ppb levels

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: [1,2,5]Thiadiazolo[3,4-d]pyridazine-Based Dye

Compound B : 4,4′-([1,2,5]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)

  • Core Differences: Replaces thienodioxine with ultrahigh electron-deficient [1,2,5]thiadiazolo[3,4-d]pyridazine.
  • Photophysical Properties: Absorption: λabs = 560 nm (ε = 22,666 M⁻¹cm⁻¹) in CH₂Cl₂. Emission: λem = 650 nm (weak fluorescence due to non-radiative quenching).
  • Synthesis : Stille coupling in toluene (55% yield), contrasting with Compound A’s lower yields in THF/dioxane .

Key Insight: Electron-deficient cores (e.g., thiadiazolo-pyridazine) redshift absorption/emission but may introduce instability in luminescence.

Benzothiadiazole-Based AIE Luminogen

Compound C : 4,4′-(5,6-Difluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)

  • Core Differences : Fluorinated benzothiadiazole core with aggregation-induced emission (AIE) properties.
  • Photophysical Properties: Deep-red emission (λem ~650–700 nm) with high brightness and photostability. AIE behavior enables nanocrystal formation for super-resolution imaging.
  • Applications : Superior to Compound A in bioimaging due to AIE-driven brightness and reduced self-quenching .

Key Insight : Fluorination and AIE design overcome limitations of traditional D–A dyes, offering new avenues for Compound A’s optimization .

Thienopyrazine-Based NIR Fluorophores

Compound D: 4,4′-(2,3-Diethylthieno[3,4-b]pyrazine-5,7-diyl)bis(N,N-bis(4-(hexyloxy)phenyl)aniline)

  • Core/Substituent Differences: Thienopyrazine core with hexyloxy donors.
  • Synthesis : Pd-catalyzed C–H activation (50% yield), avoiding Stille coupling’s toxicity.
  • Photophysical Properties :
    • Absorption: λabs ~550 nm (similar to Compound A).
    • Emission: λem ~750–800 nm (NIR-I/II regions).
  • Applications : Outperforms Compound A in NIR fluorescence for in vivo imaging due to extended conjugation and alkyloxy solubility enhancers .

Key Insight : Alkyloxy chains improve processability, while C–H activation offers greener synthesis routes .

Spiro-Type HTMs for Perovskite Solar Cells

Compound E: 4,4′,4′′,4′′′-(2H,2′H,4H,4′H-3,3′-spiro-bi[thieno[3,4-b][1,4]dioxepine]-6,6′,8,8′-tetrayl)tetrakis(N,N-bis(4-methoxyphenyl)aniline) (PST1)

  • Structural Differences: Spiro-configured thienodioxepine core with four methoxyphenyl donors.
  • Applications : As HTM in perovskite solar cells (PSCs), PST1 achieves higher fill factors (82%) and stability than Compound A due to rigid spiro-architecture and reduced recombination .

Key Insight : Spiro designs enhance charge transport and device stability, suggesting structural modifications for Compound A’s use in photovoltaics .

Preparation Methods

Step 1: Substitution Reaction to Obtain Intermediate VIII

  • Reaction: A substitution reaction is carried out on a precursor compound (formula IX) using sodium methoxide as a base.
  • Solvent: Methanol.
  • Conditions: Temperature maintained at 40-60 °C.
  • Stoichiometry: Compound IX to sodium methoxide ratio is 1:2.5.
  • Outcome: Formation of compound VIII with high conversion.

Step 2: Acylation of Compound VIII to Form Acyl Chloride and Subsequent Condensation to Compound VI

  • Acylation:
    • Reagents: Oxalyl chloride (1.1 equivalents), catalyst N,N-dimethylformamide.
    • Solvent: Dichloromethane.
    • Temperature: Cooling to 5 °C during addition, then room temperature for 1 hour.
    • Monitoring: TLC to confirm reaction completion.
  • Condensation:
    • Reagents: Compound VII (1 equivalent), base N,N-diisopropylethylamine (2 equivalents).
    • Solvent: Dichloromethane.
    • Temperature: 0-20 °C.
    • Procedure: Acid chloride of VIII is added dropwise to the mixture containing VII and base.
  • Work-up: Aqueous extraction with dilute hydrochloric acid and saturated sodium bicarbonate, drying with anhydrous sodium sulfate.
  • Yield: 98% molar yield of compound VI.
  • Analytical Data: MS (ESI) m/z 326 [M+H]^+.

Step 3: Removal of Boc Protecting Group to Obtain Compound V

  • Reaction: Compound VI is dissolved in isopropyl acetate and treated with 25% hydrogen chloride in methanol.
  • Conditions: Stirring at room temperature for 8 hours.
  • Monitoring: TLC to ensure complete deprotection.
  • Isolation: Filtration and drying under vacuum at 50 °C.
  • Yield: 99% molar yield.
  • Analytical Data: MS (ESI) m/z 226 [M+H]^+.

Step 4: Reaction with Potassium Thiocyanate to Form Compound IV

Step 5: Intramolecular Ring Closure to Obtain Compound III

  • Reaction: Compound IV is treated with sodium methoxide (30% methanol solution) in anhydrous methanol under reflux.
  • Duration: 8 hours.
  • Monitoring: TLC.
  • Work-up: Acidification to pH 2-3 with dilute hydrochloric acid, filtration, washing, and vacuum drying.
  • Yield: 85% molar yield.
  • Physical State: Yellow solid.
  • Analytical Data: MS (ESI) m/z 267 [M+H]^+.

Step 6: Reduction and Final Purification to Obtain Compound II (Target Compound)

  • Reaction: Compound III is nitrated using nitric acid in absolute methanol at 50 °C.
  • Duration: Approximately 0.5 hours with batchwise addition.
  • Monitoring: TLC.
  • Work-up: Neutralization to pH 9-10 with saturated sodium carbonate, extraction with isopropyl acetate, washing with brine, drying, concentration to precipitate solids.
  • Salt Formation: Addition of concentrated sulfuric acid to form sulfate salt, followed by pH adjustment, filtration, and vacuum drying.
  • Yield: 90% molar yield.
  • Purity: HPLC purity 99.5%.
  • Physical State: Light yellow solid.
  • Analytical Data: MS (ESI).

Summary Table of Preparation Steps

Step Reaction Type Reagents / Conditions Solvent Temperature (°C) Yield (%) Key Analytical Data (MS m/z)
1 Substitution Sodium methoxide, methanol Methanol 40-60 High -
2 Acylation + Condensation Oxalyl chloride, N,N-DMF, N,N-Diisopropylethylamine Dichloromethane 5 to RT / 0-20 98 326 [M+H]^+
3 Deprotection (Boc removal) HCl in methanol Isopropyl acetate RT 99 226 [M+H]^+
4 Thiocyanate substitution Potassium thiocyanate Methanol Reflux 85 285 [M+H]^+
5 Ring closure Sodium methoxide (30% MeOH) Methanol Reflux 85 267 [M+H]^+
6 Reduction & Salt formation Nitric acid, sulfuric acid, sodium carbonate Methanol, IPA 50 / RT 90 Purity 99.5% (HPLC)

Research Findings and Notes

  • The synthetic route is optimized for high yield and purity, critical for applications in organic electronics or photonics where this compound is often utilized.
  • The use of mild reaction conditions and common solvents such as methanol and dichloromethane facilitates scalability.
  • The multi-step process includes careful control of pH and temperature during work-up to ensure product stability and purity.
  • Analytical monitoring by thin-layer chromatography (TLC) and mass spectrometry (MS) is essential at each stage to confirm reaction completion and product identity.
  • The final compound is isolated as a sulfate salt to enhance stability and handling.

Q & A

Q. What are the standard synthetic pathways for preparing 4,4'-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline], and how can intermediates be characterized?

Answer: The synthesis typically involves multi-step reactions, including Stille coupling and substitution reactions. For example:

  • Step 1 : Bromination of 4-bromoaniline and coupling with 4-iodoanisole to form 4-bromo-N,N-bis(4-methoxyphenyl)aniline .
  • Step 2 : Conversion of the bromo group to a tributyltin moiety via substitution with tributyltin chloride .
  • Step 3 : Stille coupling with 1,2-bis(4-bromophenyl)ethane-1,2-dione to generate the core dioxine structure .
    Intermediates are characterized using NMR spectroscopy (to confirm substitution patterns) and mass spectrometry (for molecular weight validation). Purity is assessed via HPLC with UV detection.

Q. Which spectroscopic techniques are critical for verifying the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm methoxy group placement and aromatic proton environments.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., C-O-C stretching in the dioxine ring at ~1,250 cm1^{-1}).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns.
  • X-ray Crystallography (if single crystals are obtained): Resolves bond lengths and angles in the thieno-dioxine core, as demonstrated for structurally analogous compounds .

Advanced Research Questions

Q. How can researchers optimize the Stille coupling reaction to improve yield and reduce side-products in the synthesis of this compound?

Answer: Key optimization strategies include:

  • Catalyst Selection : Use Pd(PPh3_3)4_4 or Pd2_2(dba)3_3 with tri-o-tolylphosphine for enhanced catalytic activity.
  • Solvent System : Employ anhydrous DMF or THF under inert conditions to minimize hydrolysis of tin intermediates.
  • Temperature Control : Maintain 80–100°C for efficient cross-coupling while avoiding decomposition.
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) isolates the target compound from unreacted tin byproducts .

Q. How should researchers address contradictions in reported electronic properties (e.g., HOMO-LUMO gaps) of this compound across studies?

Answer:

  • Experimental Validation : Re-measure electrochemical properties using cyclic voltammetry under standardized conditions (e.g., 0.1 M Bu4_4NPF6_6 in acetonitrile).
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical vs. experimental HOMO-LUMO gaps. Discrepancies may arise from solvation effects or crystal packing differences .
  • Sample Purity : Ensure >98% purity (via HPLC) to exclude impurities affecting measurements.

Q. What methodologies are recommended for studying the environmental stability and degradation pathways of this compound?

Answer:

  • Photodegradation Studies : Expose the compound to UV-Vis light (λ = 300–500 nm) in aqueous/organic solvents. Monitor degradation products via LC-MS .
  • Hydrolysis Assays : Test stability under acidic (pH 3) and basic (pH 10) conditions. Track methoxy group cleavage using 1^1H NMR.
  • Microbial Degradation : Incubate with soil microbiota and analyze metabolite profiles via GC-MS.

Q. How can the charge transport properties of this compound be evaluated for optoelectronic applications?

Answer:

  • Thin-Film Fabrication : Spin-coat or vacuum-deposit the compound onto ITO substrates.
  • Hall Effect Measurements : Determine carrier mobility and conductivity.
  • Time-Resolved Microwave Conductivity (TRMC) : Probe transient photoconductivity under laser excitation.
  • Device Integration : Test in organic solar cells or OLEDs to evaluate efficiency and charge injection barriers .

Q. What strategies are effective in resolving crystallographic disorder observed in the thieno-dioxine core during X-ray analysis?

Answer:

  • Low-Temperature Data Collection : Collect diffraction data at 100 K to reduce thermal motion artifacts.
  • Disorder Modeling : Use software (e.g., SHELXL) to refine split positions for disordered atoms.
  • Twinned Crystals : Apply twin law corrections if multiple domains are present. Refer to analogous structures for guidance on bond distance restraints .

Q. How can researchers design structure-activity relationship (SAR) studies to modify the methoxyphenyl groups for enhanced photostability?

Answer:

  • Substituent Variation : Synthesize derivatives with electron-withdrawing (e.g., -CF3_3) or donating (-OH) groups.
  • Accelerated Aging Tests : Expose derivatives to intense light and compare degradation rates via UV-Vis spectroscopy.
  • Computational Screening : Use TD-DFT to predict excited-state behavior and identify substituents that reduce reactive oxygen species (ROS) generation.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline]
Reactant of Route 2
Reactant of Route 2
4,4'-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline]

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